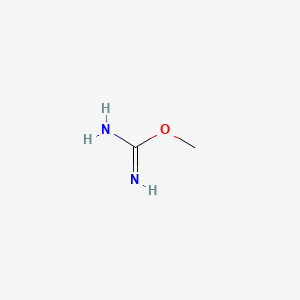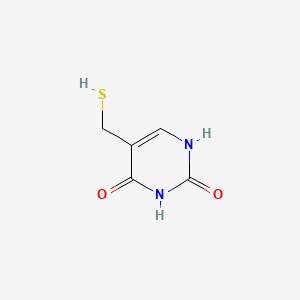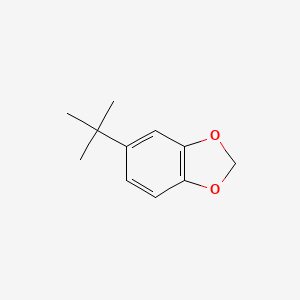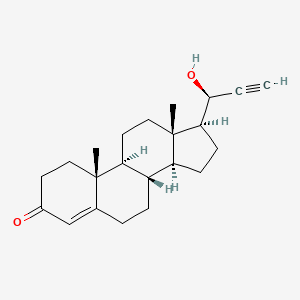![molecular formula C24H18 B1216951 7,14-dimethylnaphtho[1,2-b]phenanthrene CAS No. 35335-07-0](/img/structure/B1216951.png)
7,14-dimethylnaphtho[1,2-b]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,14-dimethylnaphtho[1,2-b]phenanthrene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H18 and a molecular weight of 306.4 g/mol . This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,14-dimethylnaphtho[1,2-b]phenanthrene typically involves the alkylation of dibenz(a,h)anthracene with methyl groups at the 7 and 14 positions. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the alkylation process .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 7,14-dimethylnaphtho[1,2-b]phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products Formed:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7,14-dimethylnaphtho[1,2-b]phenanthrene is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions .
Biology: In biological research, this compound is used to study the mechanisms of carcinogenesis and the effects of PAHs on living organisms .
Medicine: While not used therapeutically, this compound is employed in medical research to understand the pathways of cancer development and to test the efficacy of anti-carcinogenic agents .
Industry: The compound is also studied for its role in environmental pollution, particularly in the context of industrial emissions and their impact on human health .
Wirkmechanismus
The carcinogenic effects of 7,14-dimethylnaphtho[1,2-b]phenanthrene are primarily due to its ability to form DNA adducts, which can lead to mutations and ultimately cancer . The compound undergoes metabolic activation to form reactive intermediates that interact with DNA, causing structural changes and disruptions in normal cellular processes . The molecular targets include various enzymes involved in the metabolic activation and detoxification of PAHs .
Vergleich Mit ähnlichen Verbindungen
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
Dibenzo(a,h)anthracene: The parent compound without the methyl groups.
Dibenzo(g,p)chrysene: A structurally related PAH with different carcinogenic potential.
Uniqueness: 7,14-dimethylnaphtho[1,2-b]phenanthrene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological effects. The presence of methyl groups at the 7 and 14 positions creates steric hindrance, affecting the compound’s interactions with enzymes and DNA .
Eigenschaften
CAS-Nummer |
35335-07-0 |
|---|---|
Molekularformel |
C24H18 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
7,14-dimethylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C24H18/c1-15-19-13-11-18-8-4-6-10-22(18)24(19)16(2)20-14-12-17-7-3-5-9-21(17)23(15)20/h3-14H,1-2H3 |
InChI-Schlüssel |
KFOMXRLGNXVJPI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)C |
Kanonische SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)C |
Synonyme |
7,14-dimethyldibenz(a,h)anthracene 7,14-dimethyldibenzo(a,h)anthracene 7,14-DMDBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)
![(11-Ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate](/img/structure/B1216883.png)




